Cas no 1697969-80-4 (O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine)

O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group linked to an ethyl-substituted imidazole moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the construction of heterocyclic frameworks. The presence of both hydroxylamine and imidazole functionalities enhances its utility in nucleophilic and coordination chemistry applications. Its stability under controlled conditions allows for precise functionalization in pharmaceutical and agrochemical synthesis. The compound's modular design facilitates selective modifications, enabling tailored derivatization for advanced research and industrial processes. Proper handling under inert conditions is recommended to preserve its reactivity.
O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine structure
1697969-80-4 structure
Product name:O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine
CAS No:1697969-80-4
MF:C6H11N3O
MW:141.171040773392
CID:6439825
PubChem ID:106938639

O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine
    • 1697969-80-4
    • EN300-1849343
    • o-[(1-ethyl-1h-imidazol-2-yl)methyl]hydroxylamine
    • Inchi: 1S/C6H11N3O/c1-2-9-4-3-8-6(9)5-10-7/h3-4H,2,5,7H2,1H3
    • InChI Key: QPOBUMLXYDPRBW-UHFFFAOYSA-N
    • SMILES: O(CC1=NC=CN1CC)N

Computed Properties

  • Exact Mass: 141.090211983g/mol
  • Monoisotopic Mass: 141.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: -0.7

O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849343-0.25g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
0.25g
$1117.0 2023-06-01
Enamine
EN300-1849343-1.0g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
1g
$1214.0 2023-06-01
Enamine
EN300-1849343-2.5g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
2.5g
$2379.0 2023-06-01
Enamine
EN300-1849343-0.5g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
0.5g
$1165.0 2023-06-01
Enamine
EN300-1849343-5.0g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
5g
$3520.0 2023-06-01
Enamine
EN300-1849343-10.0g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
10g
$5221.0 2023-06-01
Enamine
EN300-1849343-0.1g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
0.1g
$1068.0 2023-06-01
Enamine
EN300-1849343-0.05g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
0.05g
$1020.0 2023-06-01
Enamine
EN300-1849343-1g
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine
1697969-80-4
1g
$0.0 2023-09-19

Additional information on O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine

Research Brief on O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine (CAS: 1697969-80-4) in Chemical Biology and Pharmaceutical Applications

The compound O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine (CAS: 1697969-80-4) has recently emerged as a promising chemical entity in pharmaceutical research and chemical biology applications. This hydroxylamine derivative, featuring an imidazole core with an ethyl substitution, has demonstrated unique reactivity patterns that make it particularly valuable for targeted drug design and bioconjugation strategies. Recent studies have explored its potential as a versatile building block for the development of novel therapeutic agents and chemical probes.

Structural analysis reveals that the compound's dual functionality - the hydroxylamine group and the imidazole ring - enables multiple modes of interaction with biological targets. The electron-rich imidazole moiety facilitates hydrogen bonding and π-stacking interactions, while the hydroxylamine group serves as an effective nucleophile for conjugation reactions. This combination has been exploited in recent medicinal chemistry campaigns to develop selective enzyme inhibitors, particularly for targets containing reactive cysteine residues.

In recent synthetic applications, researchers have utilized O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine as a key intermediate in the preparation of hydroxamic acid derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating potent histone deacetylase (HDAC) inhibitors through straightforward synthetic routes. The ethyl substitution on the imidazole ring was found to significantly improve metabolic stability compared to unsubstituted analogs, addressing a common limitation in this class of compounds.

Pharmacokinetic studies of derivatives containing this scaffold have shown promising results. The imidazole component appears to enhance membrane permeability while maintaining favorable solubility profiles, making it particularly useful for CNS-targeted drug development. Recent in vivo studies in rodent models have demonstrated good brain penetration for several lead compounds derived from this chemical scaffold, with one candidate currently in preclinical evaluation for neurodegenerative disorders.

From a safety perspective, preliminary toxicological assessments indicate that the core structure is well-tolerated in animal models at therapeutic doses. The metabolic pathways have been characterized, with the ethyl group undergoing oxidative metabolism while the hydroxylamine moiety remains stable under physiological conditions. These properties contribute to its growing popularity as a privileged structure in medicinal chemistry.

Future research directions for this compound class include exploration of its utility in PROTAC (proteolysis targeting chimera) design and as a warhead in covalent inhibitor development. Several pharmaceutical companies have included derivatives of O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine in their discovery pipelines, particularly for oncology and inflammation targets. The compound's unique combination of stability and reactivity positions it as a valuable tool for next-generation drug discovery efforts.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica